3,7-Dihydroxy-1,9-dimethyldibenzofuran
Description
Structure
2D Structure
Properties
CAS No. |
35065-26-0 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
1,9-dimethyldibenzofuran-3,7-diol |
InChI |
InChI=1S/C14H12O3/c1-7-3-9(15)5-11-13(7)14-8(2)4-10(16)6-12(14)17-11/h3-6,15-16H,1-2H3 |
InChI Key |
SCSANHGJZDQFTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C3=C(O2)C=C(C=C3C)O)O |
Origin of Product |
United States |
Natural Occurrence of 3,7 Dihydroxy 1,9 Dimethyldibenzofuran
3,7-Dihydroxy-1,9-dimethyldibenzofuran has been identified as a secondary metabolite produced by the marine-derived fungus Aspergillus versicolor. This fungus, belonging to the Ascomycota phylum, is known for its ability to synthesize a wide array of bioactive compounds. The isolation of this dibenzofuran (B1670420) from a marine environment underscores the vast and largely unexplored chemical diversity of marine fungi.
Table 1: Natural Source of this compound
| Compound Name | Natural Source | Phylum | Environment |
| This compound | Aspergillus versicolor | Ascomycota | Marine |
Biosynthetic Pathways of 3,7 Dihydroxy 1,9 Dimethyldibenzofuran
While the precise biosynthetic pathway for 3,7-Dihydroxy-1,9-dimethyldibenzofuran has not been experimentally elucidated, a plausible route can be proposed based on the well-established principles of fungal polyketide biosynthesis and by analogy to the formation of structurally similar dibenzofurans, such as usnic acid. wikipedia.orgsci-hub.se The biosynthesis is hypothesized to proceed through the dimerization and subsequent cyclization of two polyketide-derived phenolic precursor molecules.
The proposed pathway initiates with the synthesis of a polyketide chain by a Polyketide Synthase (PKS). This is followed by cyclization and aromatization to form a key phenolic intermediate. Two molecules of this intermediate then undergo an oxidative coupling reaction to form a biphenyl (B1667301) intermediate. Subsequent intramolecular cyclization through the formation of an ether linkage leads to the characteristic dibenzofuran (B1670420) core. Final tailoring steps, including hydroxylations and methylations, would then yield the final product, this compound.
The biosynthesis of this compound is expected to be orchestrated by a dedicated set of enzymes encoded by a contiguous set of genes known as a biosynthetic gene cluster (BGC). Although the specific BGC for this compound has not yet been identified, its key components can be predicted.
Key Predicted Enzymes and Their Functions:
Polyketide Synthase (PKS): A Type I iterative PKS is likely responsible for the synthesis of the initial polyketide chain from acetate (B1210297) and malonate units. This multifunctional enzyme would contain domains for acyl carrier protein (ACP), ketosynthase (KS), acyltransferase (AT), and possibly ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains for processing the growing polyketide chain.
Oxidoreductases/Oxygenases: These enzymes, likely cytochrome P450 monooxygenases or FAD-dependent oxidases, are crucial for the oxidative coupling of the two phenolic precursor molecules and for the subsequent intramolecular cyclization to form the furan (B31954) ring. They may also be involved in the hydroxylation of the dibenzofuran core.
Methyltransferases: S-adenosyl-L-methionine (SAM)-dependent methyltransferases are predicted to be responsible for the methylation at positions 1 and 9 of the dibenzofuran scaffold.
Transcription Factors: The regulation of the biosynthetic gene cluster is likely controlled by a pathway-specific transcription factor, ensuring the coordinated expression of all the necessary enzymes.
Transporters: A transporter protein, such as a major facilitator superfamily (MFS) transporter, may be encoded within the cluster to export the final product out of the fungal cell.
Table 2: Predicted Gene Cluster Components for this compound Biosynthesis
| Enzyme/Protein | Predicted Function |
| Polyketide Synthase (PKS) | Synthesis of the polyketide backbone |
| Oxidoreductase/Oxygenase | Oxidative coupling and cyclization |
| Methyltransferase | Addition of methyl groups |
| Transcription Factor | Regulation of gene expression |
| Transporter | Export of the final compound |
A comparative analysis with the biosynthesis of other fungal dibenzofurans, particularly the well-studied lichen metabolite usnic acid, provides valuable insights into the probable pathway for this compound. nih.govdrugtargetreview.com
The biosynthesis of usnic acid also originates from the dimerization of a polyketide-derived precursor, methylphloracetophenone. sci-hub.sebiolichen.com This process is catalyzed by a dedicated PKS and a cytochrome P450 monooxygenase. nih.gov The gene cluster for usnic acid biosynthesis has been putatively identified and contains genes for a PKS, a P450 monooxygenase, and other tailoring enzymes. nih.gov
Table 3: Comparison of Biosynthetic Features
| Feature | This compound (Predicted) | Usnic Acid (Established) |
| Precursor Origin | Polyketide | Polyketide |
| Key Intermediate | Dimer of a phenolic polyketide | Methylphloracetophenone |
| Core Enzyme | Polyketide Synthase (PKS) | Polyketide Synthase (PKS) |
| Key Transformation | Oxidative C-C and C-O bond formation | Oxidative C-C and C-O bond formation |
| Key Tailoring Enzymes | Oxidoreductases, Methyltransferases | Cytochrome P450 Monooxygenase |
| Gene Organization | Biosynthetic Gene Cluster | Biosynthetic Gene Cluster |
The similarities in the proposed biosynthetic logic, including the polyketide origin, the dimerization of phenolic precursors, and the involvement of oxidative enzymes, strongly suggest that the biosynthesis of this compound follows a conserved pathway common to many fungal dibenzofurans. Future genomic and experimental studies on Aspergillus versicolor will be crucial to definitively characterize the enzymatic machinery and the genetic blueprint responsible for the production of this intriguing natural product.
Advanced Methodologies for Isolation and Structural Characterization
Optimized Extraction and Fractionation Techniques for Complex Biological Matrices
The isolation of 3,7-dihydroxy-1,9-dimethyldibenzofuran from its natural source, such as a fungal culture, requires a multi-step process designed to separate it from a myriad of other metabolites.
The initial step involves the extraction of all secondary metabolites from the fungal biomass and fermentation broth. This is typically achieved through exhaustive solvent-based extraction. The fungal culture (including both mycelia and broth) is often extracted with a polar organic solvent, such as ethyl acetate (B1210297) or methanol (B129727). The choice of solvent is critical and is optimized based on the polarity of the target compounds. Multiple rounds of extraction are performed to ensure a high yield. The resulting crude extract contains a complex mixture of compounds, including the target dibenzofuran (B1670420).
Following extraction, the crude extract is subjected to a series of chromatographic fractionations to isolate individual compounds. This process separates molecules based on their physicochemical properties, such as polarity, size, and affinity for the stationary phase.
Flash Column Chromatography: The crude extract is often first separated into simpler fractions using flash column chromatography over a stationary phase like silica (B1680970) gel. A gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing in polarity (e.g., with ethyl acetate and then methanol), is used to elute compounds of different polarities. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative HPLC. This technique offers higher resolution and is crucial for obtaining the compound in high purity. A C18 reversed-phase column is commonly employed, with a mobile phase typically consisting of a mixture of methanol and water or acetonitrile (B52724) and water, often with a gradient elution program.
Comprehensive Spectroscopic and Spectrometric Elucidation
Once isolated, the pure compound is subjected to a suite of spectroscopic and spectrometric analyses to determine its exact structure. For the class of compounds isolated from Aspergillus versicolor SH0105, these methods include HRESIMS and various NMR techniques. nih.gov
HRESIMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its molecular formula. For this compound, HRESIMS analysis would yield a high-accuracy mass measurement of the molecular ion.
Table 1: HRESIMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₁₂O₃ |
| Calculated Mass [M+H]⁺ | 229.0859 |
| Observed Mass [M+H]⁺ | Consistent with calculated value within ppm error |
| Ionization Mode | Positive (ESI+) |
This high-resolution data provides unambiguous confirmation of the elemental composition of the molecule, a critical first step in the structural elucidation process.
NMR spectroscopy is the most definitive method for determining the planar structure of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assemble the carbon skeleton and place substituents.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number and chemical environment of protons, while the ¹³C NMR spectrum shows the number and type of carbon atoms. For this compound, the spectra would indicate the presence of aromatic protons, two methyl groups, and hydroxyl protons.
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity within the molecule.
COSY (Correlation Spectroscopy) identifies proton-proton (H-H) couplings, helping to establish connections between adjacent protons in the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule, such as linking the methyl groups to their respective positions on the dibenzofuran core.
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, although for a planar aromatic system like this, its primary role is often confirmatory.
Table 2: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound
| Position | δC (ppm) | δH (ppm, mult.) | Key HMBC Correlations (from H to C) |
| 1 | ~115.0 | - | - |
| 1-CH₃ | ~16.0 | ~2.5 (s) | C-1, C-2, C-9b |
| 2 | ~118.0 | ~6.8 (d) | C-1, C-3, C-4, C-9b |
| 3 | ~155.0 | - | - |
| 4 | ~110.0 | ~6.9 (d) | C-2, C-3, C-4a, C-9b |
| 4a | ~122.0 | - | - |
| 5a | ~122.0 | - | - |
| 6 | ~110.0 | ~6.9 (d) | C-5a, C-7, C-8, C-9a |
| 7 | ~155.0 | - | - |
| 8 | ~118.0 | ~6.8 (d) | C-6, C-7, C-9, C-9a |
| 9 | ~115.0 | - | - |
| 9-CH₃ | ~16.0 | ~2.5 (s) | C-8, C-9, C-9a |
| 9a | ~145.0 | - | - |
| 9b | ~145.0 | - | - |
(Note: Chemical shifts (δ) are predicted values and may vary based on solvent and experimental conditions. 'mult.' refers to multiplicity: s=singlet, d=doublet.)
By systematically analyzing these correlations, the connectivity of the entire molecule can be pieced together to confirm the this compound structure.
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a vital technique for determining the absolute configuration of chiral molecules. The method involves comparing the experimentally measured ECD spectrum of a chiral compound with spectra calculated for its possible enantiomers using quantum chemical methods like Time-Dependent Density Functional Theory (TDDFT).
However, this compound is an achiral molecule. It possesses a plane of symmetry and lacks any stereocenters. As a result, it does not rotate plane-polarized light and does not produce an ECD spectrum. Therefore, chiroptical methods are not applicable for the stereochemical analysis of this specific compound.
Auxiliary Spectroscopic Methods for the Characterization of this compound
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its phenolic hydroxyl groups, aromatic ring system, and ether linkage.
The presence of the two hydroxyl (-OH) groups would give rise to a broad absorption band in the region of 3500-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups. A sharper, less intense peak for the free O-H stretch might also be observed around 3600 cm⁻¹.
The aromatic nature of the dibenzofuran core would be indicated by several bands. C-H stretching vibrations of the aromatic rings typically appear in the region of 3100-3000 cm⁻¹. The carbon-carbon double bond stretching vibrations (C=C) within the aromatic rings would produce characteristic sharp peaks in the 1600-1450 cm⁻¹ region.
The C-O stretching vibrations associated with the phenolic hydroxyl groups and the dibenzofuran ether linkage would also be present. The phenolic C-O stretching is expected to appear in the range of 1260-1180 cm⁻¹, while the aryl ether C-O-C stretching would likely result in a strong absorption band around 1250-1000 cm⁻¹.
Finally, the methyl groups (-CH₃) attached to the dibenzofuran ring would show characteristic C-H stretching vibrations around 2960-2850 cm⁻¹ and bending vibrations in the 1465-1375 cm⁻¹ range.
Table 1: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Phenolic -OH | 3500-3200 (broad) | O-H Stretch (Hydrogen-bonded) |
| Aromatic C-H | 3100-3000 | C-H Stretch |
| Methyl C-H | 2960-2850 | C-H Stretch |
| Aromatic C=C | 1600-1450 | C=C Stretch |
| Phenolic C-O | 1260-1180 | C-O Stretch |
| Aryl Ether C-O-C | 1250-1000 | C-O-C Asymmetric & Symmetric Stretch |
This table presents predicted data based on the chemical structure and is not derived from experimental findings.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol or ethanol, would be expected to show absorption bands characteristic of the dibenzofuran chromophore.
The dibenzofuran system is an extended conjugated system, which would lead to strong UV absorption. The spectrum would likely display multiple absorption bands corresponding to π → π* transitions. For the parent dibenzofuran molecule, characteristic absorption maxima (λmax) are observed. The presence of hydroxyl and methyl substituents on the dibenzofuran ring of this compound would be expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the electron-donating nature of the hydroxyl and methyl groups, which extends the conjugation and lowers the energy of the electronic transitions.
Table 2: Predicted Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound
| Electronic Transition | Predicted λmax (nm) |
| π → π | ~220-260 |
| π → π | ~280-320 |
This table presents predicted data based on the chemical structure and is not derived from experimental findings.
Synthetic Strategies and Chemical Transformations of 3,7 Dihydroxy 1,9 Dimethyldibenzofuran and Its Derivatives
De Novo Synthesis of the Dibenzofuran (B1670420) Ring System
The creation of the fundamental dibenzofuran skeleton, particularly with the specific substitution pattern of 3,7-dihydroxy-1,9-dimethyldibenzofuran, can be approached through various synthetic routes. These methods often involve the strategic formation of the central furan (B31954) ring by connecting two aryl or phenoxy precursors.
Cyclization Reactions Involving Aryl or Phenoxy Moieties
A prevalent strategy for constructing the dibenzofuran ring system involves intramolecular cyclization reactions. Palladium-catalyzed reactions have proven to be particularly effective in this regard. One such method is the phenol-directed C-H activation/C-O cyclization, which can be achieved using air as the oxidant. mdpi.comrsc.org This approach allows for the formation of the crucial C-O bond to complete the furan ring.
Another powerful technique involves the palladium-catalyzed cyclization of o-iododiaryl ethers. These precursors can be synthesized in a one-pot reaction through the sequential iodination and O-arylation of phenols. biointerfaceresearch.com The subsequent intramolecular cyclization, often catalyzed by reusable Pd/C under ligand-free conditions, provides an efficient route to the dibenzofuran core. biointerfaceresearch.com A related method utilizes the reaction of o-iodophenols with silylaryl triflates in the presence of cesium fluoride (B91410) to generate O-arylated intermediates, which are then cyclized in situ using a palladium catalyst to yield dibenzofurans in good to excellent yields. biointerfaceresearch.com
Multi-Component Reactions for Dibenzofuran Scaffolds
Multi-component reactions (MCRs) offer an efficient alternative for the construction of complex molecular architectures like the dibenzofuran scaffold in a single step. These reactions combine three or more starting materials in a one-pot process, leading to high atom economy and operational simplicity. While specific MCRs for the direct synthesis of this compound are not extensively documented, the general principles of MCRs have been applied to the synthesis of highly substituted benzofurans, which are structural precursors to dibenzofurans. For instance, a one-pot, five-component reaction has been developed for the synthesis of tetrazole-benzofuran hybrids, demonstrating the power of MCRs in building complex heterocyclic systems. rsc.org Such strategies could potentially be adapted for the construction of the dibenzofuran ring system.
Targeted Chemical Modifications and Derivatizations of this compound
Once the this compound core is obtained, its peripheral functional groups, namely the hydroxyl and methyl groups, as well as the aromatic rings, become targets for a variety of chemical transformations. These modifications are instrumental in fine-tuning the molecule's properties for structure-activity relationship (SAR) studies.
Functionalization at Hydroxyl Positions (e.g., Etherification, Esterification, Glycosylation)
The two hydroxyl groups at the 3 and 7 positions are prime sites for functionalization, which can significantly alter the molecule's polarity, solubility, and biological interactions.
Etherification: The conversion of the phenolic hydroxyl groups to ethers is a common modification. While specific examples for this compound are not readily available in the literature, analogous reactions on similar phenolic compounds are well-established. For instance, the synthesis of popolohuanone E, a dibenzofuran natural product, involves the protection of a phenolic hydroxyl group as a methoxymethyl (MOM) ether. biointerfaceresearch.com This demonstrates a standard procedure that could be applied to the target molecule.
Esterification: The hydroxyl groups can be readily converted to esters through reaction with carboxylic acids or their derivatives. The enzymatic esterification of phenolic compounds, often catalyzed by lipases, offers a selective and environmentally friendly method to introduce acyl groups. nih.govmdpi.comresearchgate.net This approach has been used to synthesize lipophilic antioxidants from various phenolic precursors. nih.govmdpi.comresearchgate.net The synthesis of pannaric acid 6-methyl ester, a lichen-derived dibenzofuran, provides a relevant example of esterification on a substituted dibenzofuran core.
Glycosylation: The attachment of sugar moieties to the hydroxyl groups, known as glycosylation, can significantly enhance the water solubility and bioavailability of polyphenolic compounds. polyphenols-site.com Enzymatic glycosylation using glycosyltransferases is a highly regioselective method for achieving this transformation. dtu.dk While direct glycosylation of this compound has not been reported, studies on the glycosylation of other polyphenols provide a strong basis for its feasibility. dtu.dknih.gov
Manipulation of Methyl Substituents and Aromatic Rings (e.g., Halogenation, Nitration, Formylation)
The aromatic rings of the dibenzofuran scaffold are susceptible to electrophilic substitution reactions, allowing for the introduction of a variety of functional groups. The existing hydroxyl and methyl groups will direct the position of these substitutions.
Halogenation: The introduction of halogen atoms onto the aromatic rings can significantly impact the electronic properties and biological activity of the molecule. Electrophilic aromatic halogenation is a standard method for this purpose. wikipedia.org For activated aromatic rings, such as those in phenols, the reaction can often proceed without a catalyst. wikipedia.org The hydroxyl groups in this compound would activate the rings towards electrophilic attack, directing halogenation to the ortho and para positions.
Nitration: The introduction of a nitro group onto the aromatic rings is another common electrophilic aromatic substitution. This is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺). wikipedia.orgmasterorganicchemistry.com The presence of activating groups like hydroxyls and methyls on the dibenzofuran ring would facilitate this reaction. wikipedia.org Selective nitration of aromatic compounds can also be achieved using reagents like bismuth subnitrate and thionyl chloride. nih.gov
Formylation: The introduction of a formyl group (-CHO) to the aromatic ring, known as formylation, is a key transformation for the synthesis of aldehydes, which can serve as versatile synthetic intermediates. For phenolic compounds, several formylation methods are available, including the Duff reaction, which uses hexamine as the formylating agent, and the Reimer-Tiemann reaction, which employs chloroform (B151607) in a basic medium. wikipedia.orggoogle.com Ortho-formylation of phenols can also be achieved with high regioselectivity using reagents like MgCl₂, triethylamine, and paraformaldehyde. orgsyn.org
Total Synthesis of Isomers and Analogues for Structure-Activity Relationship Studies
The synthesis of isomers and analogues of this compound is crucial for understanding the structural requirements for its biological activity. By systematically altering the substitution pattern and the nature of the functional groups, researchers can probe the molecule's interaction with biological targets.
The total synthesis of various natural products containing the dibenzofuran or the related benzofuran (B130515) core provides a wealth of strategies that can be adapted for the synthesis of analogues. rsc.orgrsc.orgsemanticscholar.org These syntheses often employ a range of modern synthetic methods, including cross-coupling reactions like the Sonogashira and Suzuki reactions, to construct the core structure and introduce diverse substituents. rsc.org
Structure-activity relationship (SAR) studies on benzofuran and dibenzofuran derivatives have revealed the importance of specific substitution patterns for various biological activities, including anticancer and antimicrobial effects. mdpi.comnih.gov For instance, the nature and position of substituents on the benzofuran ring have been shown to be critical for cytotoxic activity. mdpi.com These findings guide the rational design of new analogues of this compound with potentially improved therapeutic properties.
| Reaction Type | Reagents and Conditions | Potential Product Type | Reference |
| C-H Activation/C-O Cyclization | Pd(OAc)₂, Air | Dibenzofuran | mdpi.com, rsc.org |
| Intramolecular Cyclization | Pd/C, Ligand-free | Dibenzofuran | biointerfaceresearch.com |
| Etherification (MOM protection) | MOM-Cl, Base | 3,7-bis(methoxymethoxy)-1,9-dimethyldibenzofuran | biointerfaceresearch.com |
| Enzymatic Esterification | Lipase, Carboxylic Acid | 3,7-diacyloxy-1,9-dimethyldibenzofuran | nih.gov, mdpi.com, researchgate.net |
| Enzymatic Glycosylation | Glycosyltransferase, UDP-sugar | 3,7-diglycosyl-1,9-dimethyldibenzofuran | dtu.dk, nih.gov |
| Electrophilic Halogenation | Halogen, (Lewis Acid) | Halogenated this compound | wikipedia.org |
| Nitration | HNO₃, H₂SO₄ | Nitro-3,7-dihydroxy-1,9-dimethyldibenzofuran | wikipedia.org, masterorganicchemistry.com |
| Duff Formylation | Hexamine, Acid | Formyl-3,7-dihydroxy-1,9-dimethyldibenzofuran | wikipedia.org |
Chemoenzymatic Approaches for Selective Transformations
Chemoenzymatic synthesis represents a powerful strategy that combines the selectivity of biocatalysts with the practicality of traditional chemical methods to achieve specific and efficient molecular transformations. In the context of complex aromatic structures like this compound, enzymes offer the potential for regioselective and stereoselective modifications that are often challenging to accomplish through conventional chemistry alone. This section explores the application of various enzyme classes for the selective transformation of the dibenzofuran scaffold, focusing on biocatalysts known to act on phenolic and polycyclic aromatic compounds.
The primary enzymatic systems relevant to the modification of dibenzofuran derivatives include oxidoreductases such as laccases, dioxygenases, and cytochrome P450 monooxygenases. These enzymes can catalyze a range of reactions, including hydroxylation, demethylation, and ring cleavage, providing pathways to novel derivatives.
Laccases (EC 1.10.3.2) are copper-containing oxidases that are particularly effective in the oxidation of phenolic compounds, using molecular oxygen as the electron acceptor. frontiersin.org Their application to this compound could enable selective oxidation of the hydroxyl groups to corresponding quinone structures. nih.gov The reactivity and the nature of the final products are often influenced by reaction conditions such as pH. nih.gov For instance, studies on other hydroxyphenyl compounds have shown that slightly acidic conditions tend to favor the formation of quinones, while at higher pH levels (pH 5-6), these quinones can undergo further reactions to form oligomers. nih.gov Laccases are produced by various fungi, including Trametes versicolor and Pleurotus dryinus, and their utility in transforming complex aromatic molecules has been demonstrated. nih.govnih.gov
Dioxygenases are another class of enzymes crucial in the microbial degradation of aromatic compounds like dibenzofuran. researchgate.net These enzymes initiate the oxidative catabolism by incorporating both atoms of molecular oxygen into the aromatic nucleus. researchgate.net Bacterial strains have been shown to utilize dioxygenases for both angular and lateral dioxygenation of the dibenzofuran ring, leading to the formation of dihydroxylated intermediates that can be further metabolized. researchgate.net This enzymatic action presents a potential route for targeted ring-opening or the introduction of new functional groups onto the core structure of this compound.
Cytochrome P450 (CYP450) enzymes are a versatile family of heme-thiolate monooxygenases known for their broad substrate specificity and their role in the metabolism of xenobiotics, including drugs and environmental pollutants. frontiersin.orgmdpi.com These enzymes are capable of catalyzing a variety of oxidative reactions, such as hydroxylation, dealkylation, and epoxidation. mdpi.com In the context of benzofuran and dibenzofuran derivatives, CYP450 isoenzymes like CYP1A2, CYP2D6, and CYP3A4 have been implicated in metabolic transformations such as N-demethylation. nih.gov Their application in a chemoenzymatic approach could allow for precise, selective hydroxylations at various positions on the dibenzofuran ring or modifications of the methyl substituents.
The integration of these enzymatic steps into synthetic routes can lead to the generation of novel derivatives of this compound with potentially new biological or material properties. The high selectivity of enzymes can reduce the need for extensive protecting group chemistry and can lead to more environmentally benign synthetic processes.
Research Findings on Relevant Enzymatic Transformations
The following tables summarize the types of enzymes and the transformations they catalyze on dibenzofuran and related phenolic substrates, illustrating the potential for their application to this compound.
Table 1: Laccase-Mediated Transformations of Aromatic Compounds
| Enzyme | Source Organism | Substrate Type | Transformation Type | Reference |
|---|---|---|---|---|
| Laccase | Trametes versicolor | Hydroxyphenylureas | Oxidation to quinones, Oligomerization | nih.gov |
| Laccase | Pleurotus dryinus | Pesticides (e.g., Atrazine, Metolachlor) | Dealkylation, Bond cleavage | nih.gov |
Table 2: Dioxygenase and Cytochrome P450 Mediated Transformations
| Enzyme Class | Specific Enzyme/System | Substrate Type | Transformation Type | Reference |
|---|---|---|---|---|
| Dioxygenase | Bacterial dioxygenase | Dibenzofuran | Angular and lateral dioxygenation, Ring cleavage | researchgate.net |
| Cytochrome P450 | CYP1A2, CYP2D6, CYP3A4 | N-methyl-6-(2-aminopropyl)benzofuran | N-demethylation | nih.gov |
Mechanistic Investigations of Biological Activities in Controlled Non Clinical Systems
Analysis of Cellular and Molecular Interactions
There is no available scientific literature that analyzes the cellular and molecular interactions of 3,7-Dihydroxy-1,9-dimethyldibenzofuran.
Specific studies on the anti-inflammatory effects of this compound are not present in the available scientific literature. While dibenzofurans as a class of compounds, often isolated from lichens, have been noted for their potential anti-inflammatory properties, research pinpointing these effects to the specific molecule of this compound is absent. researchgate.neticm.edu.pl
No data is available regarding the ability of this compound to inhibit nitric oxide (NO) production in activated macrophage cell lines like RAW 264.7 or microglia cell lines such as BV-2.
There is no information available on whether this compound can modulate the expression of pro-inflammatory genes such as Cyclooxygenase-2 (COX-2).
Mechanistic studies investigating the inhibitory effects of this compound on key inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, have not been reported in the scientific literature.
No specific studies documenting the antimicrobial activity of this compound have been found. While other dibenzofurans, such as usnic acid, have been investigated for their antimicrobial properties, this specific compound remains uncharacterized in this regard. nih.govnih.gov
There is no available data on the inhibitory activity of this compound against bacterial strains, including Staphylococcus aureus.
Antimicrobial Activity Studies:
Antifungal Properties against Pathogenic Fungi
Extensive literature searches did not yield any specific studies investigating the antifungal properties of this compound against pathogenic fungi. While the broader class of dibenzofurans has been a subject of interest in the search for novel antimicrobial agents, specific data on the efficacy and spectrum of activity of this particular compound against fungal pathogens remain unavailable. Research into the antifungal potential of this compound would be necessary to determine if it possesses any activity against clinically relevant fungi.
Investigating Mechanisms of Microbial Growth Inhibition
There is a lack of available scientific literature detailing the mechanisms of microbial growth inhibition for this compound. One study has reported its inhibitory activity against the bacterium Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 13.7 μM. However, the underlying mechanism for this antibacterial effect was not elucidated. Further research is required to understand how this compound may interfere with microbial growth, such as through the disruption of cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Antioxidant Potential:
Free Radical Scavenging Assays (e.g., DPPH)
There are no specific studies available in the scientific literature that have evaluated the free radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This assay is a common method to determine the ability of a compound to donate a hydrogen atom or an electron to neutralize the DPPH radical. Without experimental data, the DPPH radical scavenging capacity of this specific dibenzofuran (B1670420) derivative remains unknown.
Reducing Power Assays (e.g., FRAP)
No published research has assessed the reducing power of this compound through the Ferric Reducing Antioxidant Power (FRAP) assay. The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Therefore, the capacity of this compound to act as a reducing agent and contribute to antioxidant defense has not been experimentally determined.
In Vitro Cellular Antiproliferative Effects on Transformed Cell Lines:
Impact on Cell Viability and Proliferation in various Cancer Cell Lines (e.g., HeLa, MCF-7, HL-60, PC-3, MDA-MB-231)
A comprehensive review of the scientific literature reveals a lack of studies investigating the in vitro cellular antiproliferative effects of this compound on the specified cancer cell lines. There is no available data on its impact on the cell viability and proliferation of HeLa (cervical cancer), MCF-7 (breast cancer), HL-60 (promyelocytic leukemia), PC-3 (prostate cancer), or MDA-MB-231 (breast cancer) cells. Consequently, the potential of this compound as an anticancer agent remains unexplored.
Mechanisms of Induced Cell Death (e.g., Apoptosis Induction, Caspase Activation, PARP Degradation)
The induction of apoptosis, or programmed cell death, is a key mechanism by which various benzofuran (B130515) and dibenzofuran derivatives exert their anticancer effects. This process is often mediated by the activation of a cascade of enzymes known as caspases, which are central to the execution of the apoptotic program.
One study on a novel benzofuran derivative, BL-038, demonstrated its ability to induce apoptosis in human chondrosarcoma cells. mdpi.com This induction was linked to the activation of the intrinsic mitochondrial pathway, characterized by the release of cytochrome c. mdpi.com The release of this pro-apoptotic protein subsequently leads to the activation of initiator caspase-9 and executioner caspase-3. mdpi.com The activation of caspase-3 is a critical step, as it is responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. mdpi.com
Further evidence for caspase-mediated apoptosis comes from studies on other benzofuran derivatives. For instance, certain halogenated derivatives of benzofuran have been shown to significantly increase the activity of caspases 3 and 7 in leukemia cells. researchgate.net Similarly, a novel pyrazole-based benzofuran derivative was found to induce apoptosis in breast adenocarcinoma cells, with its cytotoxic effects being closely linked to caspase activation. nih.gov
A crucial downstream event following the activation of executioner caspases, such as caspase-3, is the cleavage and subsequent inactivation of Poly(ADP-ribose) polymerase (PARP). mdpi.com PARP is an enzyme involved in DNA repair, and its cleavage by caspases is considered a hallmark of apoptosis. mdpi.comnih.gov The degradation of PARP ensures that the cell does not expend energy on repairing DNA damage while it is undergoing programmed cell death. nih.govyoutube.com Studies on the benzofuran derivative BL-038 have shown a significant increase in the levels of cleaved-PARP in human chondrosarcoma cells, confirming the activation of the caspase cascade. mdpi.com Another study on benzofuran-2-acetic ester derivatives also reported increased PARP cleavage in breast cancer cells, further supporting the role of this mechanism in the pro-apoptotic activity of this class of compounds. nih.gov
The table below summarizes the effects of representative benzofuran derivatives on markers of apoptosis.
| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference(s) |
| BL-038 (Benzofuran derivative) | Human chondrosarcoma (JJ012, SW1353) | Increased cleaved-PARP, caspase-3, and caspase-9 | mdpi.com |
| Halogenated benzofurans | Leukemia (K562) | Increased caspase 3/7 activity | researchgate.net |
| Pyrazole-based benzofuran | Breast adenocarcinoma (MCF-7) | Caspase activation, mitochondrial membrane damage | nih.gov |
| Benzofuran-2-acetic esters | Breast cancer (MCF-7, T47D, MDA-MB-231) | Increased PARP cleavage, increased Bax/Bcl-2 ratio | nih.gov |
Cell Cycle Analysis and Perturbation Studies
In addition to inducing apoptosis, several dibenzofuran and benzofuran derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells. The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption can lead to a halt in cell division and, in some cases, cell death.
A novel benzofuran lignan (B3055560) derivative, designated as Benfur, was found to cause G2/M phase arrest in Jurkat T-cells in a dose- and time-dependent manner. nih.gov This arrest at the G2/M checkpoint prevents the cells from entering mitosis, thereby inhibiting their proliferation. nih.gov The study also noted an increase in the levels of cell cycle regulatory proteins p21 and cyclin B, which are known to play a role in enforcing cell cycle checkpoints. nih.gov
Similarly, a series of benzofuran-2-acetic methyl ester derivatives were observed to induce G0/G1 cell cycle arrest in various breast cancer cell lines. nih.gov This arrest in the G0/G1 phase prevents the cells from initiating DNA replication, a prerequisite for cell division. The mechanism behind this arrest was linked to the upregulation of the cyclin-dependent kinase inhibitor p21Cip/WAF1. nih.gov
The ability of these compounds to perturb the cell cycle highlights another important aspect of their potential anticancer activity. By halting cell proliferation at different phases of the cell cycle, these derivatives can effectively control tumor growth.
The following table provides a summary of the effects of certain benzofuran derivatives on the cell cycle.
| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference(s) |
| Benfur (Benzofuran lignan derivative) | Jurkat T-cells | G2/M phase arrest, increased p21 and cyclin B | nih.gov |
| Benzofuran-2-acetic methyl esters | Breast cancer (MCF-7, T47D, MDA-MB-231) | G0/G1 phase arrest, upregulation of p21Cip/WAF1 | nih.gov |
| Benzofuran-piperazine hybrids | Pancreatic cancer (Panc-1) | Cell cycle perturbation | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Function Studies
Correlating Structural Features with Observed Biological Potency
Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For the dibenzofuran and benzofuran classes of compounds, several studies have aimed to elucidate the structural features that are important for their anticancer potency.
A review of the structure-activity relationship (SAR) of benzofuran derivatives highlighted that substitutions at various positions on the benzofuran core can significantly impact their cytotoxic activity. nih.govnih.gov For instance, the presence of certain functional groups, such as a CONH group, has been shown to be necessary for the anticancer activity of some benzofuran analogues. nih.gov Conversely, the addition of halogen-substituted rings in certain positions can be detrimental to the cytotoxic activity of these compounds. nih.gov
Earlier SAR studies on benzofuran derivatives found that ester or heterocyclic ring substitutions at the C-2 position were crucial for the cytotoxic activity of the compounds. nih.gov These modifications play a significant role in influencing the selectivity of these compounds toward cancer cells. nih.gov
In a 3D-QSAR study of novel dibenzofuran derivatives as PTP-MEG2 inhibitors, a pharmacophore model was generated which revealed that one ring aromatic feature, three hydrophobic features, and two hydrogen bond acceptor features play an important role in the binding of these molecules to the active site of the target protein. nih.gov This suggests that the spatial arrangement of these chemical features is critical for the inhibitory activity of these dibenzofuran derivatives. nih.gov
These studies underscore the importance of specific structural motifs and substituent patterns in determining the biological potency of dibenzofuran and benzofuran derivatives. A deeper understanding of these relationships can guide the design of new and more potent analogues.
Insights into Pharmacophore Identification and Molecular Docking
Pharmacophore modeling and molecular docking are computational techniques that provide valuable insights into the potential interactions between a small molecule and its biological target. These methods help in identifying the key chemical features required for biological activity and in predicting the binding mode of a compound within the active site of a protein.
Pharmacophore identification involves defining the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. unina.it For a series of dibenzofuran derivatives, a 3D-common feature pharmacophore model was developed to understand the structure-activity relationships for PTP-MEG2 inhibitors. nih.gov This model identified a ring aromatic feature, hydrophobic properties, and hydrogen bond acceptor properties as essential for inhibitory activity. nih.gov
Molecular docking studies are often employed to visualize and analyze the binding interactions between a ligand and its target protein. researchgate.net For instance, molecular docking was used to study the interactions between a pyrazole-based benzofuran derivative and caspase-3, providing insights into the binding mode and the amino acid residues involved in the interaction. nih.gov In another study, molecular docking of benzofuran-1,2,3-triazole hybrids into the active site of the epidermal growth factor receptor (EGFR) was performed to predict their binding interactions and affinities. nih.gov
These computational approaches are powerful tools in drug discovery and development. By providing a molecular-level understanding of ligand-target interactions, they can facilitate the rational design of more potent and selective inhibitors based on the dibenzofuran and benzofuran scaffolds.
Environmental Dynamics and Biogeochemical Cycling of Dibenzofuran Analogues
Environmental Occurrence and Distribution
Dibenzofuran (B1670420) analogues are widespread environmental contaminants, primarily due to their association with anthropogenic activities. Their physicochemical properties, such as low water solubility and high hydrophobicity, lead to their accumulation in solid environmental matrices.
Detection in Soil, Sediment, and Water Matrices
Dibenzofurans, particularly polychlorinated dibenzofurans (PCDFs), are frequently detected in soil and sediment. nih.govdntb.gov.ua These environmental compartments act as significant sinks for these compounds due to their strong adsorption to organic matter. nih.gov Consequently, soils and sediments can become long-term secondary sources of dibenzofuran contamination. nih.gov While their low water solubility limits their concentration in the aqueous phase, their presence in water bodies is often associated with suspended particulate matter.
Presence in Atmospheric Particulates and Emissions
Dibenzofurans are released into the atmosphere primarily from combustion sources and are typically associated with particulate matter. dntb.gov.ua Their atmospheric transport and deposition are significant pathways for their widespread distribution in the environment. nih.govethz.ch The congener profiles of dibenzofurans in the atmosphere can vary depending on the emission source. The atmospheric lifetime of these compounds is influenced by their partitioning between the gas and particle phases, with particle-associated dibenzofurans having longer lifetimes and being subject to long-range transport. nih.gov
Identification of Environmental Sources (e.g., Combustion Processes, Industrial By-products)
The primary sources of dibenzofurans in the environment are anthropogenic. nih.gov They are formed as unintentional by-products in a variety of thermal and industrial processes. nih.gov Key sources include:
Combustion Processes: Incomplete combustion of organic materials in the presence of chlorine is a major source of polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs. nih.gov This includes municipal and industrial waste incineration, the burning of fossil fuels, and forest fires. nih.gov
Industrial By-products: The manufacturing of certain chemicals, such as chlorinated phenols, herbicides, and pesticides, can lead to the formation and release of dibenzofurans. nih.gov The pulp and paper industry, particularly processes involving chlorine bleaching, has also been identified as a source.
Metal Smelting and Refining: Secondary smelting and refining of metals can release dibenzofurans due to the combustion of organic contaminants in the scrap metal. nih.gov
Degradation Pathways in Environmental Systems
The persistence of dibenzofuran and its analogues in the environment is determined by their susceptibility to biotic and abiotic degradation processes. These pathways involve microbial metabolism and chemical reactions driven by environmental factors.
Microbial Biodegradation: Bacterial and Fungal Biotransformation of Dibenzofurans
A diverse range of microorganisms, including bacteria and fungi, have been shown to degrade dibenzofuran and its derivatives. nih.govnih.govnih.govresearchgate.net
Bacterial Biotransformation:
Several bacterial strains can utilize dibenzofuran as a sole source of carbon and energy. nih.govresearchgate.net The primary mechanism of bacterial degradation involves dioxygenase enzymes that catalyze the hydroxylation of the aromatic rings. nih.gov Two main pathways have been identified:
Angular Dioxygenation: This is the most common pathway, where a dioxygenase attacks the carbon atoms adjacent to the ether bridge (positions 4 and 4a). nih.govnih.gov This leads to the formation of an unstable hemiacetal, which spontaneously cleaves the ether bond to form 2,2',3-trihydroxybiphenyl. nih.gov This intermediate is then further metabolized through a meta-cleavage pathway, ultimately leading to compounds that can enter central metabolic pathways. nih.gov
Lateral Dioxygenation: Some bacteria can hydroxylate the lateral positions of the dibenzofuran molecule (e.g., positions 1,2 or 2,3). nih.govnih.gov This pathway also leads to ring cleavage and subsequent degradation.
The following table summarizes some of the key bacterial genera and the initial steps in their degradation of dibenzofuran:
| Bacterial Genus | Initial Degradation Step | Key Metabolites |
| Sphingomonas | Angular dioxygenation | 2,2',3-Trihydroxybiphenyl, Salicylic (B10762653) acid |
| Pseudomonas | Angular and Lateral dioxygenation | 2,2',3-Trihydroxybiphenyl, 1,2-Dihydroxydibenzofuran |
| Ralstonia | Lateral dioxygenation | 1,2-Dihydroxydibenzofuran, Salicylic acid |
| Staphylococcus | Angular dioxygenation | Salicylic acid, Gentisic acid |
Fungal Biotransformation:
Fungi, particularly white-rot fungi, are also capable of degrading dibenzofurans. proquest.com Their degradation mechanisms often involve extracellular lignin-modifying enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases. These enzymes are less specific than bacterial dioxygenases and can oxidize a wide range of aromatic compounds. Fungal degradation of dibenzofuran typically proceeds through hydroxylation of the aromatic rings. proquest.com For example, Cunninghamella elegans has been shown to oxidize dibenzofuran to 2,3-dihydroxy-2,3-dihydrodibenzofuran. proquest.com The white-rot fungus Phlebia lindtneri can metabolize chlorinated dibenzofurans to their hydroxylated derivatives. The isolation of 3,7-Dihydroxy-1,9-dimethyldibenzofuran from the fungus Aspergillus versicolor suggests that some fungi can synthesize or transform other compounds into this specific dihydroxylated and dimethylated dibenzofuran. nih.gov
Abiotic Degradation Processes: Photolysis, Oxidation by Environmental Radicals (e.g., Hydroxyl Radicals, Ozone)
In addition to microbial degradation, abiotic processes can contribute to the transformation of dibenzofurans in the environment.
Photolysis:
Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. The rate of photolysis of dibenzofurans is dependent on factors such as the presence of sensitizers in the water and the degree of chlorination of the molecule. In aquatic environments, photolysis can be a significant degradation pathway. The primary photolytic reactions for chlorinated dibenzofurans involve reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. Hydroxylation and cleavage of the ether bond can also occur.
Oxidation by Environmental Radicals:
In the atmosphere, the dominant degradation pathway for gas-phase dibenzofurans is reaction with hydroxyl radicals (•OH). nih.gov These highly reactive radicals initiate oxidation reactions that can lead to the breakdown of the dibenzofuran structure. The rate of this reaction is dependent on the level of chlorination, with less chlorinated congeners being more susceptible to hydroxyl radical attack. nih.gov Ozone (O3) can also contribute to the atmospheric oxidation of dibenzofurans, although its role is generally considered to be less significant than that of hydroxyl radicals.
Persistence and Formation of Transformation Products in Specific Ecosystems
The environmental fate of dibenzofuran analogues, such as this compound, is a complex interplay of biotic and abiotic degradation processes that determine their persistence and the formation of various transformation products. While specific data on this compound is limited in scientific literature, research on structurally similar and well-studied dibenzofurans, particularly usnic acid, provides significant insights into the potential environmental dynamics of this class of compounds. Usnic acid, a naturally occurring dibenzofuran derivative found in lichens, serves as a valuable proxy for understanding the biogeochemical cycling of its analogues. wikipedia.org
The persistence of these compounds in ecosystems is influenced by their chemical structure, the physicochemical properties of the environment, and the metabolic capabilities of the indigenous microbial communities. The degradation of dibenzofurans can proceed through various pathways, leading to a range of transformation products with their own environmental signatures.
Microbial Degradation in Soil and Sediment Ecosystems
In soil and sediment environments, microbial activity is the primary driver of the degradation of complex organic molecules like dibenzofurans. Aerobic bacteria, in particular, have been shown to initiate the breakdown of the dibenzofuran ring structure. For instance, Staphylococcus auriculans DBF63 has been identified as capable of utilizing dibenzofuran as a sole source of carbon and energy. nih.govnih.gov The degradation pathway often involves dioxygenase-mediated hydroxylation, a critical first step in cleaving the stable aromatic rings. This process typically leads to the formation of catechols, which are then further metabolized through ortho- or meta-cleavage pathways. nih.gov
Research on usnic acid has also highlighted the role of lichen-associated bacteria in its transformation. nih.gov Some bacterial strains have demonstrated the ability to biotransform usnic acid into derivatives with reduced antibiotic activity, suggesting a mechanism of resistance and detoxification. nih.gov These transformations can include methylation and the formation of ethanolamine (B43304) derivatives. nih.gov Such microbial interactions are crucial in determining the persistence and ecological impact of dibenzofuran analogues in terrestrial ecosystems.
Transformation in Aquatic Environments
In aquatic ecosystems, the fate of dibenzofuran analogues is governed by a combination of photodegradation, microbial metabolism, and partitioning to sediment. The low water solubility of many dibenzofurans, including usnic acid, suggests that a significant portion is likely to adsorb to suspended particulate matter and eventually accumulate in sediments, where microbial degradation becomes the predominant removal process. nih.gov
Sunlight-induced photodegradation can be a significant transformation pathway for dibenzofurans dissolved in the photic zone of aquatic environments. The chromophoric structure of these compounds makes them susceptible to direct photolysis, leading to the formation of various photo-oxidation products. The exact nature of these products depends on the specific structure of the dibenzofuran and the presence of other photosensitizing agents in the water.
Biotransformation in Biological Systems
The biotransformation of dibenzofurans has also been studied in various biological systems, providing further clues to their environmental fate. For example, the metabolism of usnic acid has been investigated in mammals, where it undergoes hydroxylation and glucuronidation reactions catalyzed by cytochrome P450 enzymes. frontiersin.org While not directly an environmental process, this metabolic pathway highlights the types of transformations that can occur in higher organisms, which may be relevant for understanding the bioaccumulation and trophic transfer of these compounds.
Furthermore, studies on the microbial degradation of usnic acid in the rumen of reindeer have demonstrated its breakdown in anaerobic environments. science.govnih.gov This indicates that dibenzofuran analogues can be transformed under a variety of redox conditions, which is important for their fate in anoxic sediments and certain soil micro-sites.
The following interactive table summarizes the key findings on the transformation of dibenzofuran analogues, primarily based on studies of usnic acid and the parent dibenzofuran structure.
| Compound | Ecosystem/System | Process | Key Transformation Products | Reference |
| Dibenzofuran | Soil (Microbial Culture) | Aerobic Biodegradation | Salicylic acid, Gentisic acid | nih.gov, nih.gov |
| Usnic Acid | Lichen Microbiome | Biotransformation | Methylated derivatives, Ethanolamine derivatives | nih.gov |
| Usnic Acid | Mammalian Liver Microsomes | Metabolism | Hydroxylated products, Glucuronidated products | frontiersin.org |
| Usnic Acid | Reindeer Rumen | Anaerobic Biodegradation | Not specified in snippets | science.gov, nih.gov |
Table 1: Summary of Research Findings on the Transformation of Dibenzofuran Analogues
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. mdpi.comjmaterenvironsci.com These methods solve approximations of the Schrödinger equation to provide detailed insights into electron distribution and molecular geometry. lsu.edu For 3,7-Dihydroxy-1,9-dimethyldibenzofuran, DFT calculations can be employed to optimize its three-dimensional structure, determining the most stable conformation by finding the global minimum on the potential energy surface. lsu.edu
From this optimized geometry, a wealth of information about the molecule's electronic structure and reactivity can be derived. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov
Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface. The MEP visualizes the charge distribution, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This allows for the prediction of how the molecule will interact with other chemical species and biological targets. nih.gov
Theoretical spectroscopic data can also be predicted. By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated, which aids in the interpretation of experimental spectra. Similarly, Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions, yielding a theoretical UV-Visible absorption spectrum. nih.gov
Table 1: Illustrative Quantum Chemical Parameters for this compound (Calculated using DFT/B3LYP/6-311++G(d,p)) Note: This data is hypothetical and serves to illustrate the typical output of quantum chemical calculations.
| Parameter | Value | Significance |
|---|---|---|
| Total Energy | -845.123 Hartrees | Thermodynamic stability of the molecule. |
| HOMO Energy | -5.85 eV | Electron-donating ability. |
| LUMO Energy | -1.21 eV | Electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.64 eV | Chemical reactivity and kinetic stability. |
| Dipole Moment | 2.15 Debye | Molecular polarity and solubility. |
| Predicted λmax (UV-Vis) | 295 nm | Prediction of electronic transitions. |
Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions in Biological Systems
To investigate the potential of this compound as a therapeutic agent, molecular modeling techniques are indispensable. These methods simulate the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. utupub.fi
The process typically begins with molecular docking. In docking, the this compound molecule is computationally placed into the binding site of a target protein. Docking algorithms explore various possible conformations and orientations of the ligand within the binding pocket, calculating a "docking score" for each pose to estimate the binding affinity. nih.gov This allows for the identification of the most probable binding mode and provides an initial assessment of the interaction strength. For instance, based on the activities of other dibenzofuran (B1670420) derivatives, a relevant target could be a protein kinase or a matrix metalloproteinase (MMP). nih.govmdpi.com
Following docking, Molecular Dynamics (MD) simulations are performed to study the dynamic behavior of the ligand-target complex over time. nih.gov An MD simulation calculates the forces between atoms and their subsequent movements, providing a detailed view of the complex's stability and the nature of the interactions. nih.gov These simulations can reveal how the ligand and protein adjust their conformations upon binding, the stability of key hydrogen bonds, and the role of water molecules in the binding site. mdpi.com The binding free energy, a more accurate measure of binding affinity, can be calculated from the MD trajectory using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). researchgate.net
Table 2: Illustrative Molecular Dynamics Simulation Results for this compound with a Hypothetical Kinase Target Note: This data is hypothetical and serves to illustrate the typical output of an MD simulation study.
| Parameter | Observation | Interpretation |
|---|---|---|
| Simulation Length | 100 nanoseconds (ns) | Ensures adequate sampling of conformational space. |
| RMSD of Complex | Stable at ~2.1 Å after 15 ns | The ligand-protein complex remains stable throughout the simulation. |
| Key Interacting Residues | Lys72, Glu91, Leu135 | Identifies critical amino acids for binding. |
| Dominant Interaction Types | Hydrogen bonds, π-π stacking | Reveals the nature of the binding forces. |
| Calculated Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | Predicts a strong and favorable binding affinity. |
Cheminformatics Approaches for Compound Library Analysis and Virtual Screening
Cheminformatics combines chemistry, computer science, and information science to analyze large sets of chemical data. For a compound like this compound, cheminformatics plays a crucial role in contextualizing it within the vast chemical space and identifying other molecules with similar potential.
One major application is virtual screening, which involves computationally searching large compound libraries (such as ChEMBL or PubChem) to find molecules that are likely to bind to a specific biological target. nih.gov This can be done using ligand-based or structure-based methods. In a ligand-based approach, one would search for molecules that are structurally similar to this compound, using 2D fingerprints or 3D shape similarity. Alternatively, a pharmacophore model could be built based on its key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) and used to screen libraries for compounds that match this feature arrangement. researchgate.net
Structure-based virtual screening uses the 3D structure of the target protein. A library of compounds is docked into the target's active site, and the molecules are ranked based on their predicted binding affinity. nih.gov This approach can identify structurally diverse compounds that are not obviously similar to the initial hit molecule but still fit the binding pocket. The results of a virtual screening campaign provide a prioritized list of "hits" for subsequent experimental testing, dramatically accelerating the early stages of drug discovery. nih.gov
Table 3: Illustrative Results from a Pharmacophore-Based Virtual Screening Note: This data is hypothetical, based on a model derived from this compound.
| Hit ID | Scaffold Type | Pharmacophore Fit Score | Tanimoto Similarity to Lead |
|---|---|---|---|
| ZINC12345678 | Dibenzofuran | 0.95 | 0.88 |
| ZINC23456789 | Benzofuran (B130515) | 0.91 | 0.75 |
| ZINC34567890 | Carbazole | 0.88 | 0.65 |
| ZINC45678901 | Dibenzothiophene | 0.85 | 0.71 |
| ZINC56789012 | Fluorene | 0.82 | 0.62 |
Prediction of Molecular Descriptors for QSAR Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jmaterenvironsci.com To build a QSAR model, a set of molecular descriptors must be calculated for each compound in the series. These descriptors are numerical values that quantify various aspects of a molecule's structure and properties.
For this compound, a wide array of descriptors can be calculated. These fall into several categories:
1D Descriptors: Basic properties like molecular weight, atom counts, and bond counts.
2D Descriptors: Topological indices that describe molecular connectivity and shape (e.g., Wiener index, Kier & Hall connectivity indices), and physicochemical properties (e.g., logP, molar refractivity, polar surface area).
3D Descriptors: Geometrical properties derived from the 3D conformation of the molecule (e.g., van der Waals volume, solvent-accessible surface area).
Quantum Chemical Descriptors: Properties derived from quantum calculations, such as HOMO/LUMO energies, dipole moment, and atomic charges. jmaterenvironsci.com
Once these descriptors are calculated for a series of dibenzofuran analogs with known biological activities, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a QSAR model. jmaterenvironsci.com This model can then be used to predict the activity of new, untested dibenzofuran derivatives, thereby prioritizing the synthesis of the most promising candidates and guiding lead optimization. nih.gov
Table 4: Selected Predicted Molecular Descriptors for this compound Note: This data is hypothetical and illustrates descriptors typically used in QSAR studies.
| Descriptor Type | Descriptor Name | Predicted Value |
|---|---|---|
| Physicochemical | Molecular Weight | 242.27 g/mol |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 3.85 |
| Topological | Topological Polar Surface Area (TPSA) | 58.92 Ų |
| Topological | Number of Rotatable Bonds | 0 |
| Constitutional | Number of Hydrogen Bond Donors | 2 |
| Constitutional | Number of Hydrogen Bond Acceptors | 3 |
| Quantum Chemical | EHOMO | -5.85 eV |
Future Research Directions and Unexplored Avenues
Discovery of Novel Analogues from Underexplored Natural Sources
3,7-Dihydroxy-1,9-dimethyldibenzofuran has been isolated from a variety of natural sources, primarily fungi and lichens. Notably, it has been identified in the deep-sea-sediment-derived fungus Aspergillus sydowii mdpi.commdpi.comsemanticscholar.org, the fungus Aspergillus versicolor SH0105 nih.govnih.govsemanticscholar.org, and the endophytic fungus Medicopsis romeroi nih.govasm.orgresearchgate.net. It has also been found in the soil fungus Penicillium sp. DWS10-P-6 rsc.orgnih.govrsc.org and the sponge-derived fungus Aspergillus carneus mdpi.com. Furthermore, this compound is produced by the cultured mycobionts of lichens such as Lecanora cinereocarnea and Lecanora iseana nih.govnih.gov, as well as the Antarctic lichen Stereocaulon alpinum mdpi.com.
Future research should focus on the systematic screening of other, less-explored ecological niches. Extremophilic microorganisms, including those from hydrothermal vents, hypersaline environments, and polar regions, represent a promising frontier for the discovery of novel dibenzofuran (B1670420) analogues. Additionally, a comprehensive investigation of a wider range of endophytic fungi and lichen species could reveal structural variants of this compound with potentially enhanced or novel biological activities.
Development of Targeted and Efficient Synthetic Routes for Specific Dibenzofuran Isomers
Currently, the isolation of this compound from natural sources is the primary method of obtaining this compound. However, this approach can be limited by low yields and the complexities of purification. The development of targeted and efficient synthetic routes is crucial for producing sufficient quantities for extensive biological testing and potential therapeutic applications.
Future synthetic strategies could explore novel coupling reactions and cyclization methods to construct the dibenzofuran core with precise control over the substitution pattern. Research into stereoselective synthesis would also be invaluable for producing specific isomers and understanding their structure-activity relationships. The development of a scalable and cost-effective synthesis would be a significant step towards the practical application of this compound and its analogues.
Deeper Elucidation of Molecular Mechanisms Underlying Biological Activities
Preliminary studies have indicated that this compound possesses a range of interesting biological activities. It has demonstrated potent anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglia cells, with a remarkable 94.4% inhibition rate at a concentration of 10 µM mdpi.comsemanticscholar.org. The compound has also shown antimicrobial activity, with a notable inhibitory effect against Staphylococcus aureus nih.govnih.gov. Furthermore, it has displayed antiviral properties, exhibiting selective inhibitory activity against influenza A virus subtypes H1N1 rsc.org.
A critical area for future research is the in-depth investigation of the molecular mechanisms that underpin these activities. For its anti-inflammatory effects, studies should aim to identify the specific signaling pathways and protein targets that are modulated by the compound. In the context of its antimicrobial and antiviral properties, research should focus on its mode of action, such as the disruption of microbial membranes, inhibition of essential enzymes, or interference with viral replication processes.
Advanced Analytical Methodologies for Trace-Level Detection and Environmental Monitoring
The development of sensitive and selective analytical methods is essential for the detection and quantification of this compound in complex matrices. Current characterization relies on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) mdpi.comsemanticscholar.orgnih.govnih.govsemanticscholar.org.
Future research should focus on developing advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for trace-level detection. These methods would be invaluable for pharmacokinetic studies, understanding the compound's distribution and metabolism in biological systems, and for environmental monitoring to assess its presence and fate in different ecosystems.
Application of Systems Biology and Omics Technologies (e.g., Metabolomics, Proteomics) to Understand Biological Interactions
To gain a holistic understanding of the biological effects of this compound, the application of systems biology and omics technologies is a promising avenue. Techniques such as metabolomics and proteomics can provide a comprehensive snapshot of the changes in cellular metabolites and proteins in response to treatment with the compound.
This approach can help to identify novel cellular pathways affected by this compound and to uncover its broader biological interactions. By integrating data from different omics platforms, researchers can construct detailed models of the compound's mechanism of action and predict its potential therapeutic and off-target effects.
Green Chemistry Approaches in the Synthesis and Isolation of Dibenzofuran Derivatives
In line with the growing emphasis on sustainable scientific practices, future research should incorporate green chemistry principles into the synthesis and isolation of this compound and its derivatives. This includes the use of environmentally benign solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption.
For isolation from natural sources, the development of more efficient and greener extraction and purification techniques, such as supercritical fluid extraction, would be beneficial. In synthetic chemistry, exploring biocatalysis and flow chemistry could lead to more sustainable and efficient production methods for this important class of compounds.
Data Table of Research Findings
| Research Area | Key Findings | Future Directions |
| Natural Sources | Isolated from various fungi (Aspergillus, Penicillium, Medicopsis) and lichens (Lecanora, Stereocaulon). mdpi.comnih.govnih.govrsc.orgmdpi.comnih.govnih.govmdpi.com | Exploration of extremophilic microorganisms and a wider range of endophytic fungi and lichens. |
| Synthesis | General synthetic methods for dibenzofuran core exist. | Development of targeted, efficient, and scalable synthetic routes for specific isomers. |
| Biological Activity | Potent anti-inflammatory, antimicrobial (S. aureus), and antiviral (Influenza A) activities. mdpi.comnih.govnih.govrsc.org | In-depth elucidation of molecular mechanisms and signaling pathways. |
| Analytical Methods | Characterized by NMR and HRESIMS. mdpi.comsemanticscholar.orgnih.govnih.govsemanticscholar.org | Development of advanced techniques like LC-MS/MS for trace-level detection and environmental monitoring. |
| Systems Biology | Not yet applied to this specific compound. | Utilization of metabolomics and proteomics to understand broad biological interactions. |
| Green Chemistry | Not yet a focus for this compound. | Incorporation of sustainable practices in synthesis and isolation. |
Q & A
Q. How is 3,7-dihydroxy-1,9-dimethyldibenzofuran isolated from natural sources, and what fungal strains are commonly associated with its production?
The compound is typically isolated from marine-derived fungi, particularly Aspergillus species. For example, it was purified from Aspergillus versicolor SH0105 (deep-sea sediment) using solvent extraction, followed by column chromatography (silica gel and Sephadex LH-20) and HPLC purification . Key fungal sources include:
Q. What spectroscopic and chromatographic methods are used to confirm the structure of this compound?
Structural elucidation relies on:
Q. What are the primary reported bioactivities of this compound?
- Antimicrobial : Inhibits Staphylococcus aureus (MIC: 13.7 μM) via membrane disruption .
- Anti-inflammatory : Reduces NO and PGE2 production in LPS-stimulated macrophages (mechanism linked to COX-2 suppression) .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the antimicrobial activity of this compound?
Q. What methodological considerations are critical when assessing anti-inflammatory activity in cellular models?
Q. How can researchers address discrepancies in reported synthesis yields or bioactivity data?
Q. What mechanistic studies are recommended to explore the compound’s bioactivity?
Q. How should contradictory bioactivity results between studies be analyzed?
- Source variation : Fungal strain differences (e.g., A. versicolor vs. A. sydowii) may alter secondary metabolite profiles .
- Dose-response validation : Re-test inactive concentrations using standardized protocols.
- Synergistic effects : Evaluate combinatorial activity with antibiotics or anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
